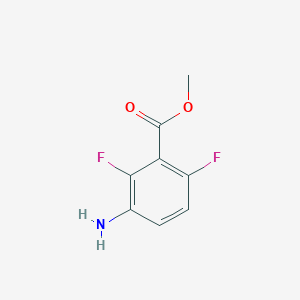

Methyl 3-amino-2,6-difluorobenzoate

Vue d'ensemble

Description

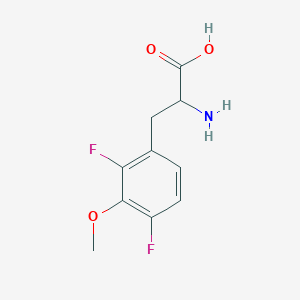

“Methyl 3-amino-2,6-difluorobenzoate” is a fluorinated aromatic ester . It is a compound with the molecular formula C8H7F2NO2 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2,6-difluorobenzoate” is characterized by the presence of an aromatic ring with two fluorine atoms and one amino group attached. The carboxyl group of the benzoic acid is esterified with a methyl group .Physical And Chemical Properties Analysis

“Methyl 3-amino-2,6-difluorobenzoate” has a molecular weight of 187.15 . It is a liquid at room temperature . The predicted boiling point is 295.7±40.0 °C, and the predicted density is 1.355±0.06 g/cm3 .Applications De Recherche Scientifique

Metabolic Studies in Agriculture

Methyl 3-amino-2,6-difluorobenzoate is studied in the context of agricultural chemicals. For example, triflusulfuron methyl, a compound containing a structurally similar moiety, is investigated for its metabolism in microbial systems and rats. This research is crucial for understanding the environmental and biological impacts of agricultural herbicides (Dietrich, Reiser, & Stieglitz, 1995).

Synthesis for Medical Imaging

In the field of medical imaging, compounds related to methyl 3-amino-2,6-difluorobenzoate are synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds aid in visualizing specific cellular processes, thus contributing to cancer diagnosis and research (Wang, Gao, Miller, & Zheng, 2013).

Herbicide Development

Research also focuses on developing and understanding selective herbicides like triflusulfuron methyl. Studies delve into its mechanism of action, particularly how it targets certain enzymes in weeds while being safe for crops like sugar beets. This is important for developing more efficient and environmentally friendly herbicides (Wittenbach, Koeppe, Lichtner, Zimmerman, & Reiser, 1994).

Chemical Synthesis and Reactivity

The compound and its derivatives are also a subject of interest in chemical synthesis and reactivity studies. For example, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds are synthesized to understand the effects of fluorine on regiocontrol in chemical reactions. This contributes to the broader understanding of chemical reactivity and synthesis techniques (Thornton & Jarman, 1990).

Molecular and Cellular Studies

In the context of molecular biology, compounds structurally similar to methyl 3-amino-2,6-difluorobenzoate are used to study cell signaling pathways. For instance, research on the methylation of specific amino acids in proteins provides insights into cellular communication and response mechanisms (Ahlgren & Ordal, 1983).

Development of Fluorescent Sensors

The chemical structure of methyl 3-amino-2,6-difluorobenzoate aids in the development of fluorescent sensors. These sensors are used for detecting specific metal ions, which has applications in environmental monitoring and medical diagnostics (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety And Hazards

“Methyl 3-amino-2,6-difluorobenzoate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

methyl 3-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHGFLADBGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670230 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2,6-difluorobenzoate | |

CAS RN |

84832-02-0 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

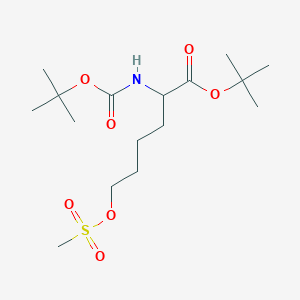

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

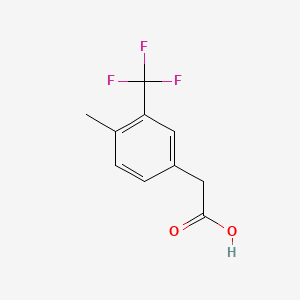

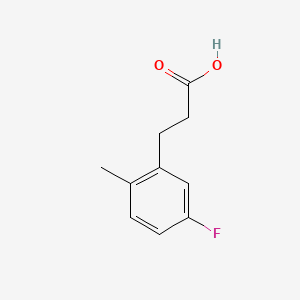

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)